4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE
Description
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Properties
IUPAC Name |
4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2S/c1-4-32-24-10-9-19(13-20(24)27)21-14-23-26(28-11-12-31(23)30-21)34-15-22-17(3)33-25(29-22)18-7-5-16(2)6-8-18/h5-14H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUZCRRRXCSADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, also known as F415-0416, is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.
Molecular Structure
- Molecular Formula : C25H21ClN4O2S
- Molecular Weight : 476.99 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOc(ccc(-c1nn(ccnc2SCc3c(C)oc(-c4ccccc4)n3)c2c1)c1)c1Cl
Anticancer Properties
Recent studies have indicated that compounds within the pyrazolo family exhibit significant anticancer properties. The structural features of F415-0416 suggest potential inhibitory effects on various cancer cell lines.
-
Mechanism of Action :
- Inhibition of key signaling pathways such as AKT/mTOR and PD-L1 interactions has been observed in related compounds, suggesting a similar mechanism for F415-0416.
- Studies on analogous compounds have demonstrated their ability to induce apoptosis in cancer cells by activating caspases and inhibiting proliferation through the modulation of cyclin-dependent kinases (CDKs) and other oncogenic pathways .
-
Case Studies :
- A study involving pyrazolo derivatives showed promising results in inhibiting tumor growth in xenograft models. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Another investigation highlighted the effectiveness of related pyrazolo compounds in reducing cell viability in various cancer types, including colorectal and breast cancer .
In Vitro Studies
F415-0416 has been included in several screening libraries aimed at identifying anti-inflammatory and anticancer agents. Its inclusion in these libraries suggests a broad spectrum of biological activity.
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 7 |
| LogP (Partition Coefficient) | 5.489 |
| Water Solubility (LogSw) | -5.99 |
Toxicological Profile
The toxicity profile of similar compounds indicates low toxicity at therapeutic doses, making them candidates for further development as anticancer agents. However, specific toxicological data for F415-0416 is still pending .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrazine moiety is known for its ability to inhibit cancer cell proliferation. Research has shown that derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and growth .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. The compound's structure suggests potential activity against a range of bacterial and fungal pathogens. Preliminary in vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound. Initial toxicity studies suggest that it has a favorable safety margin when administered at therapeutic doses. However, further comprehensive studies are necessary to fully understand its toxicological profile .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer efficacy against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating enhanced potency .
Case Study 2: Antimicrobial Screening
A separate study focused on the antimicrobial activity of this compound against common pathogens responsible for hospital-acquired infections. The compound was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker between the oxazole and pyrazolo[1,5-a]pyrazine moieties is susceptible to oxidation. Under mild oxidative conditions (e.g., HO/acetic acid or mCPBA), the thioether is converted to sulfoxide or sulfone derivatives.
These products retain biological activity, with sulfones showing enhanced metabolic stability in pharmacokinetic studies.
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazolo[1,5-a]pyrazine and oxazole rings undergo regioselective EAS. Nitration and halogenation occur preferentially at the pyrazine C-3 position due to directing effects of the fused pyrazole ring.
| Reaction | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO/HSO, 0°C | Pyrazine C-3 | 68% |
| Bromination | Br, FeBr, CHCl | Pyrazine C-3 | 72% |
The ethoxy group on the phenyl ring deactivates the aromatic system, limiting further substitution at that site .
Nucleophilic Substitution at the Chloro Substituent
The 3-chloro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides under catalytic Cu(I) conditions:
Cyclization and Ring-Opening Reactions
The oxazole ring undergoes ring-opening under acidic conditions (e.g., HCl/EtOH) to form linear thioamide intermediates, which can recyclize into alternative heterocycles like thiazoles :
| Transformation | Conditions | Key Intermediate |
|---|---|---|
| Oxazole → Thiazole | HCl/EtOH, reflux → NHSCN | 5-Methyl-2-(4-methylphenyl)thioamide |
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrazine moiety participates in Pd-catalyzed cross-couplings. Suzuki-Miyaura reactions at the pyrazine C-6 position enable diversification:
| Coupling Partner | Catalyst | Product | Biological Relevance |
|---|---|---|---|
| 4-Cyanophenylboronic acid | Pd(PPh), KCO | C-6-(4-Cyanophenyl) derivative | VEGFR2 inhibition |
Hydrolysis of the Ethoxy Group
The 4-ethoxy group on the phenyl ring undergoes hydrolysis under acidic (HSO/HO) or basic (NaOH/EtOH) conditions to yield a phenolic derivative:
This reaction is critical for generating metabolites in hepatic studies.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxazole and pyrazine rings, forming a bicyclic adduct. This reactivity is explored in materials science for photo-switchable compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
